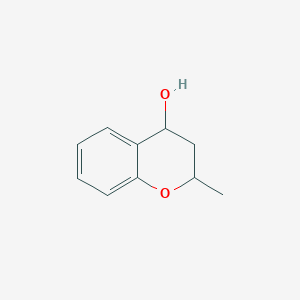

2-Methyl-4-chromanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71225-55-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-methyl-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3 |

InChI Key |

DWBIZQGILMWHRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=CC=CC=C2O1)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 2 Methyl 4 Chromanol

Oxidation Chemistry of Chromanols

Chromanol-type compounds are recognized for their role as antioxidants, a function rooted in their ability to reduce oxygen-centered radicals by donating the hydrogen atom from their phenolic hydroxyl group. nih.govacs.orgwikipedia.org The efficiency of this antioxidant action is determined by the kinetics of several competing reactions, including the primary antioxidative reaction, as well as subsequent disproportionation and recycling reactions involving the resulting antioxidant-derived radicals. nih.govacs.org

One-Electron and Two-Electron Oxidation Mechanisms

The process can be initiated by a single electron transfer (SET) from the chromanol (represented generally as TOH) to form a phenol (B47542) cation radical (TOH⁺•). nih.gov This initial intermediate is often highly acidic and can rapidly deprotonate to yield a neutral chromanoxyl radical (TO•). nih.gov

Pathway of Chromanol Oxidation:

Initial One-Electron Oxidation: TOH → TOH⁺• + e⁻

Deprotonation: TOH⁺• → TO• + H⁺

Second One-Electron Oxidation: TO• → TO⁺ + e⁻

The chromanoxyl radical (TO•) is more easily oxidized than the parent chromanol. nih.gov Consequently, it can undergo a further one-electron oxidation at the electrode surface to form a diamagnetic cation (TO⁺), also referred to as a phenoxonium ion. nih.govanu.edu.au While the positive charge is often depicted on the oxygen atom in structural drawings, calculations indicate the charge is distributed away from the oxygen. nih.gov The stability of these phenoxonium ions is influenced by the molecular structure, with the chromanol ring and the para-oxygen atom contributing significantly to their stabilization. anu.edu.au This multi-step oxidation, involving single electron transfers and chemical steps like deprotonation, is characteristic of chromanols and related vitamin E compounds. nih.gov Similar one- and two-electron oxidation mechanisms are also observed in the oxidation of other biological molecules, such as thiols, which lead to thiyl radicals and sulfenic acids, respectively. nih.govresearchgate.net

Formation and Reactivity of Chromanoxyl Radicals

Chromanoxyl radicals are the key transient intermediates formed during the antioxidant action of chromanols. nih.govacs.org Their formation occurs when a radical species, such as a t-butoxyl radical, abstracts the phenolic hydrogen atom from the 6-hydroxy group of the chromanol ring. oup.com This reaction can also be induced by stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). oup.com

| Chromanoxyl Radical | Relative Disproportionation Rate | Significance |

|---|---|---|

| α-Tocopheroxyl Radical | Standard | The benchmark for natural chromanols. |

| Twin-Chromanoxyl Radical | Significantly Slower | Slower decay contributes to enhanced antioxidant potential. nih.govacs.org |

Electron Spin Resonance Spectroscopy (EPR) Studies of Radical Intermediates

Electron Spin Resonance (EPR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool for the direct detection and characterization of the paramagnetic radical intermediates generated during chromanol oxidation. nih.govacs.org This technique has been successfully employed to identify and study chromanoxyl radicals derived from various chromanols, including α-, β-, γ-, and δ-tocopherols. oup.comnih.gov

EPR spectra provide detailed information about the electronic structure of the radical. By analyzing the spectra, researchers can determine hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. oup.com This data is crucial for confirming the identity of the chromanoxyl radical and understanding the distribution of the unpaired electron within the molecule. oup.comnih.gov EPR studies have been used to observe chromanoxyl radicals induced by various means, including reaction with other radicals or with nitric oxide. oup.comnih.gov

Reduction Reactions of Chromanol Precursors and Derivatives

While the oxidation of the phenolic hydroxyl group defines the antioxidant chemistry of 2-methyl-4-chromanol, reduction reactions are central to its synthesis, particularly from carbonyl precursors.

Hydride Reductions

A primary route for the synthesis of this compound is the reduction of its corresponding ketone precursor, 2-methyl-4-chromanone. This transformation from a ketone to a secondary alcohol is efficiently achieved through hydride reduction. youtube.com The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the 2-methyl-4-chromanone. youtube.com This attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated to yield the final this compound product. youtube.com

There are key differences between the two main hydride reagents:

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent. It is stable enough to be used in protic solvents like ethanol (B145695) or methanol (B129727), which can also serve as the proton source for the final protonation step. youtube.com

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent. It reacts violently with protic solvents and must be used in an inert, anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The protonation of the alkoxide intermediate requires a separate aqueous or acidic workup step after the initial reduction is complete. youtube.com

| Reagent | Formula | Reactivity | Solvent | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Milder | Protic (e.g., Ethanol, Methanol) | Often accomplished by the solvent itself. youtube.com |

| Lithium Aluminum Hydride | LiAlH₄ | Stronger | Aprotic (e.g., Diethyl Ether, THF) | Separate aqueous/acidic workup required. youtube.com |

Regio- and Stereocontrol in Reduction Processes

The reduction of the hydroxyl group at the C-4 position of 2-chromanols, including this compound, is a key transformation for accessing the chroman core, a prevalent structure in many bioactive natural products. nih.gov The stereochemical outcome of this reduction can be precisely controlled by the choice of reducing agent, allowing for the selective synthesis of either cis- or trans-2,4-disubstituted chromans. nih.govnih.gov

The mechanism of this stereoselective reduction is rationalized through the formation of an intermediate oxocarbenium ion, which adopts a half-chair conformation. The substituent at the C-4 position can exist in either a pseudo-axial or a pseudo-equatorial position. nih.gov The stereochemical outcome is then determined by a Curtin-Hammett kinetic situation, where the final product ratio depends on the relative energy barriers of hydride delivery from the reducing agent to the two rapidly equilibrating conformations of the oxocarbenium ion. nih.govnih.gov

Research has demonstrated that the steric bulk of the silane (B1218182) reductant plays a crucial role in directing the stereochemistry. nih.gov Larger, more sterically demanding silanes preferentially deliver a hydride to the conformation that leads to the cis-product, while smaller silanes favor the formation of the trans-product. nih.govnih.gov This method provides a powerful tool for controlling the relative stereochemistry in the synthesis of complex molecules containing the chroman scaffold. nih.gov

Table 1: Stereoselective Reduction of C5-Substituted 2-Hydroxychromans

| Reductant | Predominant Diastereomer | Reference |

|---|---|---|

| Large Silanes (e.g., (EtO)₃SiH) | 2,4-cis | nih.gov |

Nucleophilic Substitution and Addition Reactions

The C-4 position of this compound is susceptible to nucleophilic attack, primarily through two mechanistic pathways. The first involves the reaction of the carbonyl group in the open-chain keto-alcohol tautomer. The second, more common pathway involves the acid-catalyzed formation of a resonance-stabilized oxocarbenium ion, which then acts as a potent electrophile for a wide range of nucleophiles. nih.gov

Addition of Carbon Nucleophiles (e.g., Organometallics, Wittig, Knoevenagel)

The addition of carbon nucleophiles allows for the formation of new carbon-carbon bonds at the C-4 position.

Organometallic Reagents : While organometallic reagents are used to synthesize 2-chromanols from dihydrocoumarins, they can also theoretically react with the oxocarbenium ion generated from this compound to install alkyl or aryl groups at the C-4 position. nih.gov

Wittig Reaction : The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org In the context of this compound, this reaction would proceed through the open-chain keto tautomer. The reaction involves the nucleophilic attack of the ylide on the ketone's carbonyl carbon, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com This would result in an exocyclic double bond at the C-4 position of the chroman ring.

Knoevenagel Condensation : The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (containing electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com Similar to the Wittig reaction, this transformation would involve the keto-tautomer of this compound. A basic catalyst is typically used to deprotonate the active methylene (B1212753) compound, which then attacks the carbonyl carbon. wikipedia.orgsemanticscholar.org Subsequent dehydration yields an α,β-unsaturated product. wikipedia.org

Addition of Nitrogen Nucleophiles (e.g., Amines via Reductive Amination, Domino Reactions)

Nitrogen nucleophiles can be incorporated into the chromanol structure through several elegant pathways.

Reductive Amination : This powerful method converts a carbonyl group into an amine. wikipedia.org The reaction of this compound (via its keto-tautomer) with a primary or secondary amine under mildly acidic conditions forms an intermediate imine or enamine, respectively. wikipedia.orgyoutube.com This intermediate is then reduced in the same pot by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding C-4 amino-substituted chroman. masterorganicchemistry.comcommonorganicchemistry.com This one-pot procedure is highly efficient and avoids the problems of over-alkylation often seen in direct alkylation of amines. masterorganicchemistry.com

Domino Reactions : Domino, or cascade, reactions involve a sequence of intramolecular and intermolecular transformations where the product of one step becomes the substrate for the next. While specific domino reactions starting from this compound with nitrogen nucleophiles are specialized, related structures like 2-methyl chromones are known to undergo base-promoted domino reactions. researchgate.net These reactions can lead to the rapid assembly of complex, fused heterocyclic systems. researchgate.net

Direct Dehydrative Nucleophilic Substitution with Heterocycles

The hydroxyl group at C-4 can be directly replaced by nucleophilic heterocycles, such as indoles or pyrroles, in a dehydrative substitution reaction. This process is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the hydroxyl group, facilitating its departure as a water molecule and generating the key oxocarbenium ion intermediate. This electrophilic species is then intercepted by the electron-rich heterocycle to form a new C-C bond at the C-4 position, yielding a 4-(heteroaryl)-substituted chroman.

Dehydration and Rearrangement Mechanisms

Conversion of 2-Chromanols to 4H-Chromenes

One of the most characteristic reactions of 2-chromanols is their acid- or base-catalyzed dehydration to form the corresponding 4H-chromenes. researchgate.netnih.gov This elimination reaction introduces a double bond within the heterocyclic ring. The mechanism involves the removal of the C-4 hydroxyl group and a proton from an adjacent carbon. Under acidic conditions, the reaction likely proceeds via an E1 mechanism involving the formation of the stable oxocarbenium ion intermediate, followed by deprotonation at C-3 to yield the 4H-chromene. This pathway is a common method for synthesizing the 4H-chromene ring system. nih.gov

Intramolecular Rearrangement Mechanisms

The intramolecular rearrangement of this compound is a subject of significant theoretical interest, primarily governed by the principles of carbocation chemistry under acidic conditions. While specific research detailing the intramolecular rearrangement of this compound is not extensively documented, plausible mechanistic pathways can be postulated based on well-established rearrangement reactions of analogous cyclic alcohols and related chromanol derivatives. These rearrangements typically proceed through the formation of a carbocation intermediate, which can then undergo various structural reorganizations to yield more stable products.

One of the most probable intramolecular rearrangements for this compound in the presence of an acid catalyst is a Wagner-Meerwein type rearrangement. This class of reaction involves a 1,2-hydride or 1,2-alkyl shift to a neighboring carbocation center. In the case of this compound, the reaction would be initiated by the protonation of the hydroxyl group at the C4 position by a strong acid, such as sulfuric acid or phosphoric acid, forming a good leaving group (water). youtube.comchemguide.co.uklibretexts.org

The subsequent departure of a water molecule leads to the formation of a secondary carbocation at C4. This carbocation is resonance-stabilized by the adjacent benzene (B151609) ring. However, it can potentially rearrange to a more stable carbocation. A 1,2-hydride shift from the C3 position to the C4 carbocation would result in a tertiary carbocation at C3, which is generally more stable. Subsequent deprotonation would lead to the formation of a double bond, yielding a chromene derivative.

Another possibility involves the dehydration of the chromanol to form an intermediate alkene, 2-methyl-3,4-dihydro-2H-chromene, which could then undergo further acid-catalyzed isomerization. The dehydration of a substituted chroman-4-ol to a 2H-chromene has been documented using a catalytic amount of p-toluenesulfonic acid. acs.orgnih.gov

While the pinacol (B44631) rearrangement specifically involves 1,2-diols, the fundamental principle of a carbocation-driven rearrangement is analogous. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The driving force is the formation of a more stable carbocation intermediate, which in the case of this compound, could lead to ring contraction or expansion under specific conditions, although these are generally less common for this particular ring system.

The table below outlines a hypothetical reaction scheme for an acid-catalyzed intramolecular rearrangement of this compound, based on the principles of a Wagner-Meerwein rearrangement.

Table 1: Hypothetical Acid-Catalyzed Rearrangement of this compound

| Reactant | Catalyst | Proposed Intermediate | Potential Product(s) | Rearrangement Type |

|---|---|---|---|---|

| This compound | H₂SO₄ | Secondary carbocation at C4 | 2-Methyl-2H-chromene | Dehydration/Rearrangement |

| This compound | H₃PO₄ | Tertiary carbocation at C2 (after hydride shift) | 4-Methyl-2H-chromene | Wagner-Meerwein type |

It is important to note that the actual products of such a rearrangement would be highly dependent on the specific reaction conditions, including the nature of the acid catalyst, temperature, and solvent. Further empirical research is necessary to fully elucidate the specific intramolecular rearrangement pathways of this compound.

Biosynthesis and Natural Occurrence of Chromanols

Natural Derivations and Biodiversity of Chromanols

Chromanols, including the well-known tocochromanols (tocopherols and tocotrienols, collectively known as vitamin E), are a structurally diverse group of lipid-soluble antioxidants. nih.govmdpi.com Their fundamental structure consists of a polar chromanol ring and a hydrophobic polyprenyl side chain. mdpi.commdpi.com

Chromanols are widely distributed among photosynthetic organisms. nih.govbohrium.com This includes higher plants, algae, and cyanobacteria. nih.govmdpi.comnih.govfrontiersin.org While tocopherols (B72186) are found extensively in higher plants, other forms like tocotrienols are more localized to specific non-photosynthetic tissues such as seeds and fruits. mdpi.com Fungi, corals, sponges, and tunicates have also been identified as sources of these compounds. nih.govnih.govfrontiersin.org The diversity of chromanols stems from variations in the methylation pattern of the chromanol ring and modifications to the side chain. nih.gov

Table 1: Occurrence of Chromanols in Photosynthetic Organisms

| Organism Group | Examples of Occurrence | Key Chromanol Types |

| Plants | Leaves, seeds, fruits, oils (e.g., rapeseed, linseed) | Tocopherols, Tocotrienols, Plastochromanol-8 nih.govmdpi.com |

| Algae | Various marine species | Tocochromanols nih.gov |

| Cyanobacteria | Oxygenic photosynthetic bacteria | Tocochromanols mdpi.com |

| Fungi | Certain fungal species | Chromanols nih.govnih.govfrontiersin.org |

In biological systems, particularly in animals and humans, chromanols are not synthesized but are obtained through diet. nih.gov They function as crucial metabolic intermediates in various physiological processes. For instance, all forms of vitamin E undergo metabolic degradation in the liver. nih.govfrontiersin.org These metabolic pathways primarily involve enzymatic modifications to the side-chain, while the chromanol ring remains intact, leading to the formation of various vitamer-specific metabolites. nih.govfrontiersin.org These metabolites themselves can possess important physiological activities. nih.gov

Key Biosynthetic Pathways Leading to the Chromanol Core

The biosynthesis of the chromanol core and its derivatives is a complex process involving precursors from both the shikimate and the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathways. mdpi.com The aromatic ring originates from the shikimate pathway, while the isoprenoid side chain is derived from the DOXP pathway. mdpi.comnih.gov

A fundamental step in the formation of the chromanol ring system is the cyclization of substituted 1,4-benzoquinones. nih.gov Generally, 6-hydroxy-chromanols are formed from the cyclization of these quinone precursors. nih.govnih.govfrontiersin.org This intramolecular reaction establishes the heterocyclic ring that is characteristic of the chromanol structure. The specific substituents on the benzoquinone ring determine the final structure of the resulting chromanol derivative. nih.gov

The biosynthesis of tocochromanols begins with the formation of the aromatic head group, homogentisic acid (HGA). nih.gov HGA is synthesized from p-hydroxyphenylpyruvate (HPP), a derivative of the amino acid tyrosine, in a reaction catalyzed by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov

The isoprenoid side chain is synthesized via the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, which occurs in plastids. researchgate.net This pathway produces precursors like phytyl diphosphate (for tocopherols) or geranylgeranyl diphosphate (for tocotrienols). nih.gov The side chain is then attached to the HGA core. This crucial condensation step is catalyzed by enzymes such as homogentisate phytyltransferase (HPT) or homogentisate geranylgeranyl transferase (HGGT), resulting in the formation of 2-methyl-6-phytyl-1,4-benzoquinol or 2-methyl-6-geranylgeranyl-1,4-benzoquinol, respectively. mdpi.comnih.gov

Table 2: Key Enzymes and Precursors in Chromanol Biosynthesis

| Precursor/Intermediate | Enzyme | Pathway | Product |

| p-hydroxyphenylpyruvate (HPP) | p-hydroxyphenylpyruvate dioxygenase (HPPD) | Shikimate Pathway | Homogentisic Acid (HGA) nih.govnih.gov |

| Homogentisic Acid (HGA) + Phytyl Diphosphate | Homogentisate Phytyltransferase (HPT) | Tocopherol Biosynthesis | 2-methyl-6-phytyl-1,4-benzoquinol mdpi.comnih.gov |

| Homogentisic Acid (HGA) + Geranylgeranyl Diphosphate | Homogentisate Geranylgeranyl Transferase (HGGT) | Tocotrienol (B1241368) Biosynthesis | 2-methyl-6-geranylgeranyl-1,4-benzoquinol mdpi.com |

| 2-methyl-6-phytyl-1,4-benzoquinol | Tocopherol Cyclase (TC) | Tocopherol Biosynthesis | δ-tocopherol mdpi.com |

| 2,3-dimethyl-6-phytyl-1,4-benzoquinol | Tocopherol Cyclase (TC) | Tocopherol Biosynthesis | γ-tocopherol mdpi.commdpi.com |

The final step in forming the characteristic chromanol ring is an electrophilic cyclization catalyzed by tocopherol cyclase (TC). nih.govnih.gov This enzyme acts on prenylated quinol intermediates like 2-methyl-6-phytyl-1,4-benzoquinol to form the second ring of the chromanol structure. mdpi.com

This cyclization step is stereospecific. The action of tocopherol cyclase yields an R-configuration at the C-2 atom, which is the only chiral center in the tocopherol molecule. nih.govnih.gov This stereochemical precision is unique to the natural biosynthesis of these compounds in photosynthetic organisms. nih.gov The resulting stereoisomers with an R configuration at the C-2 position are known to be more biologically active than those with an S configuration. nih.gov

Structural Diversity within Natural Chromanols and Chromenols

The structural landscape of natural chromanols and chromenols is remarkably diverse, with over 230 distinct structures identified to date. frontiersin.orgnih.gov This diversity is a testament to the varied biosynthetic capabilities of photosynthetic organisms such as plants, algae, and cyanobacteria, as well as fungi, sponges, and corals. frontiersin.orgnih.gov The fundamental architecture of these compounds consists of a bicyclic chromanol or chromenol core, to which a side chain of varying length and complexity is attached. frontiersin.orgrsc.org The primary sources of structural variation arise from modifications to both the chromane (B1220400) ring and the appended side chain.

The core structure of 6-hydroxy-chromanols is 2-methyl-3,4-dihydro-2H-chromen-6-ol, while 6-hydroxy-chromenols are derived from 2-methyl-2H-chromen-6-ol. nih.govnih.gov The structural diversity within this class of compounds is primarily generated by two key factors: the methylation pattern of the chromanol ring and the extensive modifications of the side chain. nih.gov

The methylation pattern on the aromatic portion of the chromanol ring system gives rise to different isomers. frontiersin.org For instance, the well-known tocopherols (vitamin E) exist as α-, β-, γ-, and δ-forms, distinguished by the number and position of methyl groups on the chromanol ring. frontiersin.org

However, the most significant contribution to the vast structural diversity comes from the side chain. nih.gov These modifications include variations in the length of the isoprenoid side chain, the degree of saturation (as seen in the distinction between tocopherols with a saturated phytyl tail and tocotrienols with an unsaturated isoprenoid chain), and a wide array of oxidative transformations. frontiersin.orgnih.gov These oxidative modifications can introduce functional groups such as hydroxyls, carbonyls, and carboxyl groups, leading to a plethora of derivatives with distinct physicochemical properties. nih.gov

Notable examples of this structural diversification can be found in various families of chromanols and chromenols. The sargachromanols, a group of chromanols isolated from the brown algae of the family Sargassaceae, exhibit considerable structural variety due to numerous side-chain modifications. frontiersin.org Similarly, the sargachromenols, which are less widespread than chromanols, also display structural variations, primarily in their side chains. frontiersin.orgnih.gov

An interesting example of a structurally unique chromanol is plastochromanol-8, which features a significantly elongated side chain with eight isoprenoid units. nih.gov Furthermore, some natural chromanols, like fallachromenoic acid isolated from the Australian alga Sargassum fallax, even incorporate halogen atoms, such as chlorine, into their side chains. nih.gov

This extensive structural diversity is not arbitrary; it has significant implications for the biological activities of these compounds. nih.gov The specific arrangement of functional groups on both the chromanol ring and the side chain influences their antioxidant capacity, anti-inflammatory properties, and interactions with various molecular targets within biological systems. frontiersin.orgnih.gov

Below is an interactive data table summarizing the structural features of key classes of natural chromanols and chromenols.

| Compound Class | Core Structure | Key Structural Variations | Example(s) |

| Tocopherols | 2-methyl-3,4-dihydro-2H-chromen-6-ol | Methylation pattern on the chromanol ring (α, β, γ, δ); Saturated phytyl side chain | α-Tocopherol |

| Tocotrienols | 2-methyl-3,4-dihydro-2H-chromen-6-ol | Methylation pattern on the chromanol ring (α, β, γ, δ); Unsaturated isoprenoid side chain | γ-Tocotrienol |

| Sargachromanols | 2-methyl-3,4-dihydro-2H-chromen-6-ol | Various side-chain modifications (oxidation, etc.) | Sargachromanol A-S |

| Sargachromenols | 2-methyl-2H-chromen-6-ol | Varying side-chain length and chemical modifications | Sargachromenol |

| Plastochromanols | 2-methyl-3,4-dihydro-2H-chromen-6-ol | Elongated isoprenoid side chain | Plastochromanol-8 |

| Halogenated Chromenols | 2-methyl-2H-chromen-6-ol | Halogen substitution on the side chain | Fallachromenoic acid |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methyl 4 Chromanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. jchps.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in establishing the structural framework of 2-Methyl-4-chromanol.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. jchps.com The chemical shifts (δ) of the protons in this compound provide initial clues about their location within the molecule, distinguishing between aromatic, aliphatic, and hydroxyl protons. Spin-spin coupling patterns (multiplicity) help to identify adjacent protons, thereby piecing together the carbon skeleton.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals differentiate between aromatic, aliphatic, and oxygen-bearing carbons.

2D NMR Techniques: To unequivocally assign all proton and carbon signals and to establish the complete connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically protons on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

The relative stereochemistry of the substituents on the heterocyclic ring can be determined through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. The magnitude of the coupling constant between H-2 and H-3, and between H-3 and H-4, can provide information about the dihedral angles and thus the relative cis/trans orientation of the methyl group and the hydroxyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space interactions between protons that are in close proximity, further aiding in the assignment of stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 2 | 3.9-4.1 | m | ~70 |

| 3 | 1.8-2.2 | m | ~30 |

| 4 | 4.8-5.0 | t | ~65 |

| 4a | - | - | ~120 |

| 5 | 7.0-7.2 | d | ~128 |

| 6 | 6.8-7.0 | t | ~121 |

| 7 | 6.7-6.9 | t | ~125 |

| 8 | 6.9-7.1 | d | ~117 |

| 8a | - | - | ~152 |

| 2-CH₃ | 1.2-1.4 | d | ~21 |

| 4-OH | Variable | br s | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

The dihydropyran ring of this compound is not planar and can exist in different conformations, such as half-chair or sofa forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational equilibria. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. Analysis of the temperature-dependent spectra can provide thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational inversion process.

X-ray Crystallography for Absolute and Relative Stereochemical Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.gov This technique requires the growth of a suitable single crystal of this compound. The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms in the crystal lattice.

The resulting electron density map can be used to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This provides an unambiguous confirmation of the connectivity and the relative stereochemistry of the chiral centers at C-2 and C-4. Furthermore, for a chiral, non-centrosymmetric crystal, anomalous dispersion effects can be used to determine the absolute configuration of the molecule, definitively assigning the (R) or (S) configuration to each stereocenter.

Mass Spectrometry (MS) for Identification and Isomer Differentiation

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) will confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for chromanol derivatives often involve the loss of the methyl group, the hydroxyl group, or cleavage of the heterocyclic ring. For instance, a retro-Diels-Alder reaction of the dihydropyran ring is a common fragmentation pathway.

Different isomers of this compound (e.g., stereoisomers or constitutional isomers) may exhibit subtle differences in their mass spectra, particularly in the relative abundances of fragment ions. nih.gov When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to separate and identify different isomers present in a mixture.

Table 2: Expected Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 164 | [M]⁺ | Molecular Ion |

| 149 | [M - CH₃]⁺ | Loss of the methyl group from C-2 |

| 146 | [M - H₂O]⁺ | Dehydration, loss of the hydroxyl group and a proton |

| 121 | [C₈H₉O]⁺ | Cleavage of the heterocyclic ring |

Integration of Spectroscopic Data with Computational Methods for Structural Validation

Computational chemistry provides a powerful means to complement and validate experimental spectroscopic data. frontiersin.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometries and energies of different possible conformations and stereoisomers of this compound.

By calculating theoretical NMR chemical shifts and coupling constants for the computationally optimized structures, a direct comparison with the experimental NMR data can be made. frontiersin.org A good agreement between the calculated and experimental values provides strong evidence for the correctness of the proposed structure and conformation. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra for further structural validation. This integrated approach, combining experimental spectroscopic data with theoretical calculations, offers a robust and comprehensive strategy for the complete structural elucidation of this compound.

Theoretical and Computational Investigations of 2 Methyl 4 Chromanol and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and analyzing the electronic structure and reactivity of molecules like 2-Methyl-4-chromanol and its related analogues.

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations allow for the determination of key electronic properties that govern a molecule's reactivity. For chromanol systems, studies have identified specific sites within the chromanol ring that are prone to electron donation, a crucial aspect for radical scavenging activity nih.govnih.govresearchgate.net. The electron-rich π system of the aromatic part of the chromanol ring is often indicated as a preferred site for donating electrons to oxidizing species nih.gov. Computational methods can also predict reactivity descriptors such as the Fukui function, which quantifies the reactivity of specific atomic sites towards electrophilic or nucleophilic attack, and local ionization energies nih.govresearchgate.net. These descriptors help in understanding how the molecule might interact with reactive species. For instance, studies on α-tocopherol, which contains a chromanol moiety, show that electron transfer often occurs from the aromatic part of the chromanol ring nih.gov. Furthermore, DFT has been used to calculate parameters like electronegativity, hardness, and electrophilicity, providing insights into the chemical behavior of tocopherol isoforms researchgate.netmdpi.com.

Determination of Gas-Phase Acidities and Bond Dissociation Enthalpies

A critical parameter for assessing the antioxidant potential of phenolic compounds, including chromanols, is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom can be more readily donated to neutralize free radicals mdpi.comnih.gov. Computational studies have extensively calculated BDEs for various phenolic antioxidants, providing a basis for structure-activity relationship analyses researchgate.netnist.govacs.org. For chromanol derivatives, BDE values are influenced by the substituents on the chromanol ring mdpi.com. While specific BDE values for the unsubstituted this compound are not extensively detailed in the provided search results, studies on related compounds offer valuable context. For example, 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMHC), a model for α-tocopherol, has a calculated O-H BDE of approximately 355 kJ/mol rsc.org. α-Tocopherol itself exhibits BDE values around 370 kJ/mol in the gas phase and 365 kJ/mol in the water phase, with its chromanol moiety being central to this property nih.gov. It is established that α-tocopherol possesses a lower BDE compared to other tocopherol isoforms, highlighting the importance of the chromanol structure in determining antioxidant efficacy mdpi.com. Gas-phase acidity data for this compound is less commonly reported in these studies, though related electronic properties are often calculated.

Table 1: Representative O-H Bond Dissociation Enthalpies (BDE) for Chromanol Structures

| Compound | BDE (kJ/mol) | Computational Method/Conditions | Reference |

| 2,2,5,7,8-pentamethyl-6-chromanol (PMHC) | ~355 | DFT (specific method not detailed for BDE) | rsc.org |

| α-Tocopherol (chromanol moiety) | ~370 (gas) | M06-2X/6-311++G(2d,2p) (gas phase) | nih.gov |

| α-Tocopherol (chromanol moiety) | ~365 (water) | M06-2X/6-311++G(2d,2p) (SMD solvent model) | nih.gov |

| Thiophene-substituted chromanol (conformer 1) | ~355 | DFT (specific method not detailed for BDE) | rsc.org |

| Thiophene-substituted chromanol (conformer 2) | ~348 | DFT (specific method not detailed for BDE) | rsc.org |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions over time. For chromanol-containing compounds such as tocopherols (B72186), MD simulations have been employed to study their behavior within complex environments like lipid bilayers acs.orgresearchgate.net. These simulations can reveal how the chromanol headgroup and its associated side chain orient themselves, form hydrogen bonds with surrounding molecules, and exhibit mobility acs.org. For instance, studies have shown that the chromanol ring of α-tocopherol can engage in hydrogen bonding primarily with ester oxygens in lipid molecules acs.org. MD simulations are also used to assess the stability of molecular complexes and predict interaction patterns, which is relevant for understanding how these compounds function in biological systems or in formulations researchgate.netmdpi.comnih.gov.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are frequently applied to elucidate reaction mechanisms and identify transition states involved in chemical transformations of chromanol derivatives. These studies are often crucial for understanding synthetic pathways or biological processes. For example, DFT has been utilized to study transition states in various organic reactions, including those leading to the formation of chroman rings scispace.comnih.govchemrxiv.org. Investigating these transition states provides information about activation energies and the stereochemical outcomes of reactions, which is vital for designing efficient synthetic routes nih.govchemrxiv.org. Additionally, computational approaches can explore reaction pathways related to photochemical processes or radical reactions involving chromanol structures researchgate.net.

Theoretical Insights into Redox Chemistry and Radical Stability

The redox chemistry and radical stability of chromanol derivatives are central to their antioxidant properties. Computational studies, particularly those focusing on BDEs and electronic descriptors, provide theoretical insights into how these molecules interact with reactive oxygen species nih.govnih.govmdpi.comnist.govpitt.edu. The ability of the chromanol hydroxyl group to donate a hydrogen atom, as quantified by its BDE, is a primary factor in its radical scavenging capacity mdpi.comnih.gov. Furthermore, the stability of the resulting phenoxyl radical, influenced by electron delocalization and resonance within the chromanol system, plays a significant role nih.govresearchgate.net. Theoretical calculations can predict the preferred sites for radical attack and the stability of intermediate radicals, thereby explaining the observed antioxidant efficacy of chromanol-containing compounds like tocopherols nih.govrsc.orgpitt.edu. Studies also explore how non-covalent interactions, such as O˙⋯S interactions in thiophene-substituted chromanols, can influence hydrogen atom transfer processes and radical stability rsc.org.

Molecular Mechanisms of Biological Activity of 2 Methyl 4 Chromanol Derivatives in Vitro and Preclinical Studies

Cellular Responses and Efficacy Studies

Anti-carcinogenic and Cytotoxic Activities in Cancer Cell Lines

Research has demonstrated that numerous 2-methyl-4-chromanol derivatives possess significant cytotoxic and anti-carcinogenic properties against a range of cancer cell lines. Studies have reported varying degrees of efficacy depending on the specific derivative and the cancer cell type.

MCF-7 Breast Cancer Cells: Several derivatives have shown potent cytotoxic effects against the human breast adenocarcinoma cell line MCF-7. For instance, one study reported a compound with an IC50 value of 3.157 µM against MCF-7 cells, indicating strong inhibitory activity researchgate.net. Other derivatives within the same study also displayed notable activity, with IC50 values of 31.60 ± 4.012 µM and 36.797 ± 2.72 µM for compounds 9a and 9e, respectively researchgate.net. Another investigation into 4H-chromene derivatives found promising anticancer potential against MCF-7 cells, with compounds PKB-4 and PKB-10 showing favorable docking scores compared to Adriamycin researchgate.netsemanticscholar.org.

Other Cancer Cell Lines: Beyond breast cancer, these compounds have been evaluated against other cancer types. For example, certain chromene derivatives demonstrated significant anticancer action against HepG-2, HCT-116, and MCF-7 cell lines, with IC50 values ranging from 1.7 to 9.4 µM, outperforming established chemotherapeutic agents like Vinblastine and Colchicine in some cases orientjchem.org.

Table 1: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Citation |

| Compound 9j | MCF-7 | 3.157 | researchgate.net |

| Compound 9a | MCF-7 | 31.60 ± 4.012 | researchgate.net |

| Compound 9e | MCF-7 | 36.797 ± 2.72 | researchgate.net |

| Chromene Derivatives | MCF-7 | 3.0-9.4 | orientjchem.org |

| Chromene Derivatives | HCT-116 | 1.7-7.4 | orientjchem.org |

| Chromene Derivatives | HepG-2 | 3.0-6.2 | orientjchem.org |

| Compound PKB-4 | MCF-7 | Not specified | researchgate.net |

| Compound PKB-10 | MCF-7 | Not specified | researchgate.net |

Effects on Apoptosis and Cell Proliferation Pathways

The anti-cancer effects of this compound derivatives are often linked to their ability to modulate key cellular processes, including apoptosis induction and cell proliferation inhibition.

Apoptosis Induction: Studies suggest that certain chromanol derivatives can trigger programmed cell death (apoptosis) in cancer cells. Mechanistic investigations have indicated that these compounds can activate the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspase-3 and Bax, and decreased levels of Bcl-2 mdpi.comresearchgate.net. One derivative was shown to cause cytotoxicity in MCF-7 cells through apoptotic cell death, indicated by fragmented nuclei and increased caspase 9 activation, suggesting the induction of the intrinsic apoptotic pathway pensoft.net.

Cell Proliferation Inhibition: The inhibition of cancer cell proliferation is another significant mechanism. Cell cycle analysis has revealed that some derivatives can induce cell cycle arrest, particularly at the G2/M phase, thereby halting proliferation. This arrest is often associated with alterations in the expression of cyclins and cyclin-dependent kinases researchgate.net.

Table 2: Impact of this compound Derivatives on Apoptosis and Cell Proliferation

| Compound/Derivative | Targeted Pathway/Process | Observed Effect | Citation |

| Various Chromanols | Apoptosis | Increased cleaved caspase-3, Bax; decreased Bcl-2 | mdpi.comresearchgate.net |

| Specific Derivative | Apoptosis | Fragmented nuclei, increased caspase 9 activation | pensoft.net |

| Specific Derivative | Cell Proliferation | G2/M phase cell cycle arrest | researchgate.net |

| Specific Derivative | Cell Proliferation | Altered expression of cyclins and CDKs | researchgate.net |

Antimicrobial Activities

Beyond their anti-cancer properties, this compound derivatives have also demonstrated promising antimicrobial activities, particularly against challenging pathogens like Mycobacterium tuberculosis and Leishmania species.

Antituberculosis Activity: Certain this compound derivatives have shown significant in vitro activity against Mycobacterium tuberculosis H37Rv. For example, compound 4a, a 2-propyl-4-chromanol, exhibited the most potent antitubercular activity in a series, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL acs.org. Reduced 4-chromanol (B72512) variants generally displayed more potent antituberculosis activity compared to their corresponding 4-chromanone (B43037) counterparts acs.org.

Antileishmanial Activity: Investigations against Leishmania species have also yielded positive results. A specific this compound derivative, TMC2O, inhibited the growth of Leishmania at low micromolar concentrations with an IC50 of 9.5 ± 0.5 µM acs.orgresearchgate.netnih.gov. Furthermore, an esterified TMC2CO derivative showed inhibitory activity against the cyt bc1 complex with an IC50 of 4.9 ± 0.9 µM acs.orgresearchgate.netnih.gov. These findings suggest that some chromanols possess antileishmanial properties beyond their antioxidative roles, making them potential candidates for antiprotozoal drug development acs.orgresearchgate.netnih.gov.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity Type | Value (µg/mL) | Citation |

| Compound 4a | Mycobacterium tuberculosis | MIC | 12.5 | acs.org |

| Compound 4c | Mycobacterium tuberculosis | MIC | 12.5–25 | acs.org |

| Compound 4d | Mycobacterium tuberculosis | MIC | 25–50 | acs.org |

| TMC2O | Leishmania species | IC50 (growth) | 9.5 ± 0.5 | acs.orgresearchgate.netnih.gov |

| TMC2CO derivative | Leishmania species | IC50 (cyt bc1) | 4.9 ± 0.9 | acs.orgresearchgate.netnih.gov |

Antioxidant Mechanisms and Radical Scavenging

The antioxidant properties of this compound derivatives are central to their protective effects against oxidative stress, a key factor in numerous diseases. These compounds primarily function by scavenging free radicals and preventing oxidative damage to cellular components.

Prevention of Lipid Peroxidation in Cellular Membranes

The lipophilic nature of the chromanol ring, coupled with its phenolic hydroxyl group, allows these compounds to interact effectively with cell membranes, where they can prevent lipid peroxidation.

Membrane Protection: The isoprenoid-like tail of vitamin E derivatives, which share the chromanol structure, facilitates their interaction with cell membranes, enhancing membrane penetration and inhibiting lipid peroxidation mdpi.com. This protection is crucial as polyunsaturated fatty acids in membranes are highly susceptible to oxidative damage. Studies have shown that certain chromanol derivatives can inhibit lipid peroxidation by scavenging radicals within these lipid bilayers mdpi.comuj.edu.pl.

Quenching of Reactive Oxygen Species (ROS)

This compound derivatives are effective scavengers of various reactive oxygen species (ROS), thereby mitigating oxidative damage.

ROS Scavenging: These compounds can directly quench ROS, such as superoxide (B77818) radicals and hydroxyl radicals, through mechanisms involving hydrogen atom transfer (HAT) and single electron transfer (SET) nih.gov. The phenolic hydroxyl group on the chromanol ring plays a critical role in this process, donating a hydrogen atom to neutralize the radical and forming a relatively stable chromanoxyl radical that can be further stabilized through resonance mdpi.comnih.gov.

Radical Scavenging Properties and Redox Cycling

The ability of this compound derivatives to scavenge free radicals is a well-established mechanism of their antioxidant action.

Radical Scavenging: In vitro assays, such as those using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radicals, have confirmed the potent radical scavenging capabilities of these compounds acs.orgresearchgate.net. For instance, specific chromanol derivatives have shown EC50 values in the range of 15.0 µg/mL in DPPH assays and 18.5 µg/mL in ABTS assays, demonstrating significant antioxidant potential acs.orgresearchgate.net.

Redox Cycling: The antioxidant mechanism of some chromanol derivatives may also involve redox cycling. In this process, the chromanol can donate a hydrogen atom to a radical, becoming a radical itself, which can then be regenerated to its original form. This cycle allows for continuous scavenging of radicals researchgate.netnih.gov.

Table 4: Antioxidant Properties of this compound Derivatives

| Compound/Derivative | Assay/Mechanism | Result/Observation | Citation |

| Vitamin E Analogs | Lipid Peroxidation | Inhibit lipid peroxidation in cell membranes | mdpi.comuj.edu.pl |

| Chromanol Ring | ROS/Radical Scavenging | Donates H atom via HAT/SET mechanism | mdpi.comnih.gov |

| Specific Compound | DPPH Radical Scavenging | EC50 = 15.0 µg/mL | researchgate.net |

| Representative Der. | ABTS Radical Scavenging | EC50 = 18.5 µg/mL | acs.org |

| Certain Chromanols | Redox Cycling | Can regenerate to original form after radical donation | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Chromanol Derivatives

Influence of Methylation Patterns on Biological Activity

The number and position of methyl groups on the chromanol ring define the different forms (alpha, beta, gamma, delta) of tocopherols (B72186) and tocotrienols and significantly influence their biological functions. wikipedia.org The presence and placement of these methyl groups affect the molecule's antioxidant capacity and its interaction with enzymes and transport proteins.

Alpha-tocopherol (B171835), with three methyl groups at the 5, 7, and 8 positions, is the most biologically active form of vitamin E, primarily because the alpha-tocopherol transfer protein (α-TTP) in the liver preferentially binds to it, leading to its enrichment in the body. The methylation pattern impacts the electron-donating ability of the hydroxyl group on the chromanol ring, which is central to its free-radical scavenging activity. wikipedia.org Generally, a higher degree of methylation leads to greater antioxidant activity.

The specific arrangement of methyl groups for each isomer is detailed below:

Alpha (α): Three methyl groups (positions 5, 7, 8)

Beta (β): Two methyl groups (positions 5, 8)

Gamma (γ): Two methyl groups (positions 7, 8)

Delta (δ): One methyl group (position 8)

Impact of Side-Chain Modifications on Biological Efficacy

All eight vitamers of vitamin E possess a chromane (B1220400) double ring and a hydrophobic side chain that facilitates penetration into biological membranes. wikipedia.org The primary distinction between tocopherols and tocotrienols lies in this side chain: tocopherols have a saturated phytyl tail, whereas tocotrienols have an unsaturated isoprenoid chain with three double bonds. wikipedia.org

This difference in saturation has a profound effect on their biological properties. The unsaturated side chain of tocotrienols allows for more efficient penetration into tissues with saturated fatty layers and gives them a greater ability to interact with lipid radicals. wikipedia.org Consequently, tocotrienols exhibit significantly higher antioxidant potency—reportedly 40 to 60 times greater—than their corresponding tocopherol counterparts within cell membranes. This enhanced activity is attributed to a more uniform distribution within the membrane bilayer and a more effective interaction with lipid radicals.

Role of Substituents on the Chromanol Ring for Specific Activities

In the context of antibacterial activity, SAR studies on 4-chromanone (B43037) (a related chromanol derivative) have highlighted the importance of specific substituents. The presence of a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor group at the 4-position of the chromanone scaffold were found to enhance antibacterial activities. nih.govacs.org

For example, converting 4-chromanones to their corresponding 4-chromanols (by reducing the carbonyl group to a hydroxyl group) led to improved antibacterial activity against certain Gram-positive bacteria. acs.org This suggests that the hydroxyl group at the 4-position, acting as a hydrogen bond donor, is crucial. Furthermore, the length of the alkyl side chain at the 2-position showed a clear relationship with activity, indicating that lipophilicity is a key factor for the antibacterial action of these compounds. nih.govdtic.mil The presence of hydroxyl groups at the 5- and 7-positions on the chromanol ring also proved to be a determining factor for enhancing antibacterial potency. nih.govacs.org

While direct studies on the effect of selenocarbonyl moieties on 2-methyl-4-chromanol cytotoxicity are not extensively detailed in the provided context, the broader principle of introducing heteroatoms like selenium is a known strategy in medicinal chemistry to modulate biological activity. The replacement of a carbonyl (C=O) group with a selenocarbonyl (C=Se) group can alter a molecule's electronic properties, lipophilicity, and ability to interact with biological targets, often leading to enhanced cytotoxicity against cancer cell lines. This approach has been explored in various heterocyclic systems to develop novel anticancer agents.

Stereo- and Regio-Chemical Factors in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral compounds like chromanol derivatives. nih.gov Natural products are typically biosynthesized in an enantiomerically pure form, and often only one stereoisomer is biologically active. nih.gov

For tocopherols, the phytyl tail has three chiral centers (at the 2, 4', and 8' positions), leading to eight possible stereoisomers. The naturally occurring form, RRR-α-tocopherol, exhibits the highest biological activity. Synthetic α-tocopherol is often a racemic mixture of all eight stereoisomers and has lower bioavailability and activity compared to the natural form. In contrast, tocotrienols have only a single chiral center at the 2-position of the chromanol ring, as the unsaturation in the side chain eliminates the other chiral centers found in tocopherols. wikipedia.org

Regiochemistry, which pertains to the specific position of functional groups, is also critical. As discussed, the placement of hydroxyl groups on the chromanol ring (e.g., at position 5, 6, or 7) dramatically affects antibacterial activity. acs.org For instance, a hydroxyl group at the 5-position can form an intramolecular hydrogen bond with the carbonyl at the 4-position, which may reduce its antibacterial efficacy compared to isomers with hydroxyl groups at the 6- or 7-positions. acs.org This demonstrates that both the 3D shape (stereo-) and the specific placement of substituents (regio-) are fundamental factors in determining the activity profile of chromanol derivatives. nih.gov

Analytical Methodologies for Research Quantification and Identification of Chromanols

Chromatographic Separation Techniques

Chromatography is indispensable for separating complex mixtures and isolating target compounds like 2-Methyl-4-chromanol. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed, often requiring specific column chemistries and detection methods.

HPLC is a versatile technique for analyzing chromanols, offering both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) modes, each suited for different separation principles aocs.org.

UV-Vis Detection: Tocopherols (B72186), which share the chromanol ring structure, absorb UV light in the range of 290-300 nm aocs.org. While UV-Vis detection is suitable for samples rich in chromanols, such as vegetable oils, its sensitivity is limited for biological samples with lower concentrations aocs.org. Diode array detectors (DAD) or UV-Vis detectors can provide spectral information for identification mdpi.com.

Fluorescence Detection (FLD): FLD offers significantly higher sensitivity and selectivity for chromanol compounds compared to UV-Vis detection, making it the preferred choice for most biological and trace analyses aocs.org. Typical excitation wavelengths are between 290-296 nm, with emission wavelengths set between 325-330 nm aocs.org. For instance, a method utilizing an RP-Amide column with a methanol (B129727):water (92:8, v/v) mobile phase achieved good separation of tocochromanols with FLD detection (λex 295 nm, λem 330 nm) within 10.5 minutes nih.gov. Normal-phase silica (B1680970) and amino columns have also demonstrated effective separation of chromanol isomers, with analysis times under 10 minutes nih.govcapes.gov.br.

Table 1: Representative HPLC Conditions for Tocochromanols

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (Excitation/Emission) | Typical Retention Time (min) | Reference |

| RP-Amide (150x4.6mm) | Methanol:Water (92:8, v/v) | 1.0 | FLD (295/330 nm) | ~10.5 | nih.gov |

| Silica/Amino | Hexane:2-Propanol (e.g., 99:1) | Varies | UV/FLD | < 5.5 - 10 | nih.govcapes.gov.br |

| NP-HPLC | Acetonitrile/Water (e.g., 58:42) | 1.0 | FLD (295/330 nm) | Varies | researchgate.net |

| NP-HPLC-UV-Vis | N/A (specific solvent system) | N/A | UV-Vis (λ=292 nm) | 5.04 (α), 6.38 (β), 6.73 (γ), 8.70 (δ) | mdpi.com |

While chromanols are not inherently volatile enough for direct GC analysis, derivatization can render them suitable for this technique gnomio.comlibretexts.org. This process involves chemically modifying the molecule to increase its volatility and thermal stability.

Derivatization: O-trimethylsilyl (TMS) derivatization is a common method, particularly for compounds with hydroxyl groups, such as tocopherols and their related chromanol structures nih.gov. Silylation replaces active hydrogens with trimethylsilyl (B98337) groups, enhancing volatility gnomio.com.

GC Applications: GC, often coupled with Mass Spectrometry (GC-MS), is used for the quantitative analysis of chromanol derivatives. For example, 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) serves as an internal standard for the GC/MS/MS analysis of α-tocopherol nih.govsigmaaldrich.comscientificlabs.co.uk. GC can offer superior resolution for tocols compared to some LC methods researchgate.net.

GC Conditions: Using an 8-m DB-5 capillary column, derivatized α-tocopherol elutes with a retention time of approximately 7.2 minutes nih.gov.

Table 2: GC Derivatization and Conditions for Tocochromanols

| Analyte (Derivative) | Derivatization Agent | Column Type | Retention Time (min) | Reference |

| α-Tocopherol (TMS) | TMS-derivatization | DB-5 (8m) | ~7.2 | nih.gov |

| Tocopherols | Silylation | Varies | Varies | gnomio.com |

The separation of chromanol isomers, particularly positional isomers like β- and γ-tocopherols, can be challenging on standard chromatographic columns nih.govcapes.gov.br. Specialized columns are often required to achieve adequate resolution.

Chiral Columns: For separating stereoisomers of chromanols, chiral stationary phases are essential mdpi.comhplc.euptfarm.pl. For instance, chiral separation of 4-Chromanol (B72512) has been achieved using ChiralCD-1 columns hplc.eu.

Specialized NP/RP Columns: Beyond chiral columns, specific normal-phase (e.g., silica, amino) and reversed-phase (e.g., C18, C30, RP-Amide) columns with unique selectivities have been developed to resolve complex mixtures of tocopherols and tocotrienols nih.govnih.govcapes.gov.br. These columns can differentiate based on subtle structural differences in the chromanol ring and side chain nih.govnih.gov.

Mass Spectrometry (MS and MS/MS) for High-Sensitivity Detection and Identification

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are critical for the sensitive detection and definitive identification of this compound, especially in complex matrices where selectivity is paramount aocs.orgresearchgate.net.

High Sensitivity and Selectivity: MS/MS provides enhanced sensitivity and specificity, allowing for the detection of analytes at very low concentrations and distinguishing them from interfering compounds researchgate.net.

GC-MS/MS and LC-MS/MS: These hyphenated techniques are widely used for quantitative analysis and structural elucidation. GC-MS/MS, employing 2,2,5,7,8-pentamethyl-6-chromanol as an internal standard, has demonstrated subfemtomole sensitivity for α-tocopherol quantification in plasma nih.gov. LC-MS/MS is employed for identifying metabolites and confirming the structures of novel chromanol derivatives researchgate.netresearchgate.net.

Identification and Fragmentation: Mass spectral data, obtained from instruments like the JEOL JMS-D-300, provides characteristic fragmentation patterns that aid in identifying chromanol structures nih.govscispace.com. For example, fragmentation analysis has been used to confirm the structure of plastochromanol-8 researchgate.net.

Sample Preparation and Enrichment Strategies in Research Matrices

Effective sample preparation is a prerequisite for accurate and sensitive analysis of this compound, particularly when dealing with biological fluids, food extracts, or environmental samples.

Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for sample preparation, enabling the isolation, purification, and concentration of target analytes like chromanols from complex matrices researchgate.netmn-net.commn-net.comcarlroth.comchromacademy.comchromtech.com.

Purpose and Mechanism: SPE utilizes a solid sorbent material to retain the analyte of interest while allowing matrix components to pass through, or vice versa. This process effectively removes interferences and concentrates the analyte, thereby improving the sensitivity and reliability of subsequent chromatographic analysis carlroth.comchromacademy.com.

Sorbent Selection: A variety of SPE sorbent chemistries are available, including non-polar (e.g., C18, C2 silica), polar, ion-exchange, and mixed-mode phases researchgate.netmn-net.com. For chromanols, non-polar sorbents like C18 are commonly used, but specialized polymeric materials and amide-based SPEs have also shown efficacy for selective extraction and isomer separation aocs.orgresearchgate.net.

SPE Procedure: A typical SPE protocol involves conditioning the sorbent (e.g., with methanol and water for C18 cartridges) to prepare it for analyte retention, loading the sample, washing away unwanted matrix components, and finally eluting the purified analyte with a suitable solvent mn-net.com.

Applications: SPE is crucial for preparing samples for HPLC and GC analyses in fields such as food analysis, environmental monitoring, and pharmaceutical research carlroth.com. On-line coupling of SPE with HPLC allows for automated and rapid analysis of chromanols in biological fluids aocs.org.

Extraction Procedures

Effective extraction is the foundational step in the analysis of chromanol compounds, aiming to isolate them from complex sample matrices while minimizing degradation. For lipid-soluble compounds like chromanols, various solvent extraction techniques are commonly employed.

Solvent Extraction: This is a widely used and straightforward method for extracting chromanol-like compounds from matrices such as tissues, oilseeds, and food products aocs.orghilarispublisher.com. Common solvent systems include mixtures of methanol and hexane, often used directly without prior saponification for vitamin E isomers rsc.org. The efficiency of solvent extraction can be enhanced through methods like ultrasonic extraction rsc.org.

Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SCF): These advanced techniques offer advantages over traditional solvent extraction, including reduced extraction times, lower solvent consumption, and improved automation aocs.orghilarispublisher.com. SCF, in particular, is noted for its environmental friendliness due to minimal use of organic solvents aocs.org.

Alkaline Hydrolysis (Saponification): In cases where chromanols are bound to other matrix components, such as in complex food matrices or hard tissues, alkaline hydrolysis (saponification) may be employed prior to extraction aocs.orgceu.es. This process weakens interactions between the analyte and the matrix, thereby improving extractability aocs.org.

Table 1: Example Extraction Procedures for Chromanol-like Compounds

| Technique/Solvent | Matrix/Analyte Type | Notes | Reference |

| Solvent Extraction (Methanol/Hexane 7:3) | Functional Foods / Vitamin E isomers | Direct extraction without saponification; efficient. | rsc.org |

| Ultrasonic Extraction | Functional Foods / Vitamin E isomers | Enhanced extraction efficiency. | rsc.org |

| Solvent Extraction | Tissue, Oilseed Samples / Tocols | Simple procedure. | aocs.org |

| Pressurized Liquid Extraction (PLE) | Various Matrices / Tocols | Shorter extraction times, reduced solvent volumes. | aocs.orghilarispublisher.com |

| Supercritical Fluid Extraction (SCF) | Various Matrices / Tocols | Environmentally friendly, reduced solvent volumes. | aocs.org |

| Alkaline Hydrolysis (Saponification) | Hard Tissues, Complex Foods / Tocols | Weakens matrix interactions, improves extractability. | aocs.orgceu.es |

Derivatization for Enhanced Detection

Derivatization is a crucial step in analytical chemistry that modifies an analyte to improve its detectability, separability, or stability. For chromanol compounds, derivatization can enhance sensitivity and facilitate analysis by various detection techniques.

Chromatographic Enhancement: For techniques like Gas Chromatography (GC), derivatization is often necessary as the intact molecule might be prone to thermal decomposition or may not possess sufficient volatility rsc.org. Blocking polar functional groups, such as the hydroxyl group in the chromanol ring with reagents like dimethyl sulfate, can improve chromatographic properties and stereoselective separation ptfarm.pl.

Increased Sensitivity: Derivatization can also significantly boost the sensitivity of detection. For instance, derivatizing tocopherols and subsequently using fluorescence detection can increase sensitivity by orders of magnitude compared to spectrophotometric detection ptfarm.pl.

Facilitating Specific Detection Methods: In electrochemical analysis, derivatization can convert electroinactive compounds into electroactive species, thereby enabling their detection sci-hub.box. For mass spectrometry-based analyses, the use of isotope-coded derivatizing reagents can aid in the identification of metabolites by creating mass differences between the original and labeled compounds unl.edu.

Table 2: Example Derivatization Strategies for Chromanol-like Compounds

| Derivatization Reagent/Method | Target Analyte Class | Purpose/Enhancement | Detection Method | Reference |

| Dimethyl sulfate | α-Tocopherol | Block hydroxyl group; improve stereoselective interaction & resolution. | HPLC (Chiral Phase), Fluorescence Detection | ptfarm.pl |

| N-methyl-nicotinic acid N-hydroxysuccinimide ester (C1-NANHS) | Tocopherol Metabolites | Isotope-coded derivatization for LC-MS identification. | LC-MS | unl.edu |

| Precolumn Derivatization (general) | Electroinactive compounds | Convert to electroactive compounds for electrochemical detection. | Electrochemical Detection | sci-hub.box |

| Derivatization for GC (general) | Chromanols/Tocopherols | Improve volatility and thermal stability for GC analysis. | GC-MS | rsc.org |

Application of Stable Isotope Dilution Analysis for Quantification

Stable Isotope Dilution Analysis (SIDA), also known as Isotope Dilution Mass Spectrometry (IDMS), is a highly accurate and precise quantitative technique, particularly valuable for analyzing complex biological or environmental samples tum.dealfa-chemistry.com.

The principle of SIDA involves adding a known quantity of an isotopically labeled analog of the target analyte (the "spike") to the sample at an early stage of the preparation process tum.dealfa-chemistry.comepa.gov. This labeled standard possesses nearly identical chemical and physical properties to the native analyte but differs in its isotopic composition, allowing for distinct detection. The primary advantage of SIDA is its ability to compensate for losses of the analyte that may occur during sample preparation, extraction, and purification steps tum.dealfa-chemistry.com. Furthermore, it effectively corrects for matrix effects and ion suppression that can occur during instrumental analysis, such as in LC-MS/MS researchgate.nettum.defrontiersin.org. By measuring the ratio of the native analyte to its isotopically labeled counterpart, highly accurate quantification can be achieved, as the labeled standard acts as an ideal internal standard tum.dealfa-chemistry.com. This makes SIDA the method of choice for targeted quantification when suitable labeled standards are available tum.de.

Method Validation Parameters: Linearity, Detection Limits (LOD), Quantification Limits (LOQ), Reproducibility (RSD)

For any analytical method to be considered reliable, it must undergo rigorous validation. Key parameters, often guided by international standards such as the ICH guidelines, include linearity, detection limits, quantification limits, and reproducibility researchgate.netnih.goveuropa.eu.

Linearity: This parameter assesses the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range nih.gov. Linearity is typically established by analyzing a series of standards at different concentrations and constructing a calibration curve. A high correlation coefficient (r or R²), often exceeding 0.99, indicates good linearity rsc.orgresearchgate.netresearchgate.netraccefyn.co. The linear range is the interval over which this proportionality is maintained nih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD represents the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision researchgate.netnih.govresearchgate.net. These values are critical for determining the sensitivity of an assay and are dependent on the specific analyte and analytical technique employed rsc.orgfrontiersin.orgresearchgate.netresearchgate.net.

Reproducibility (RSD): Reproducibility, often assessed through parameters like Relative Standard Deviation (RSD), evaluates the consistency and variability of measurements. This includes assessing precision within a single laboratory (repeatability) and between different laboratories or analysts (reproducibility) researchgate.neteuropa.eu. Low RSD values (e.g., <10%, often <2-5% for high-quality methods) indicate good precision and reliability of the method rsc.orgfrontiersin.orgresearchgate.net.

Table 3: Example Method Validation Parameters (LOD/LOQ) for Chromanol-like Compounds

| Analyte Class | LOD Value | LOQ Value | Method/Notes | Reference |

| Folates | 0.17-0.33 μ g/100 g | 0.51-0.96 μ g/100 g | LC-MS/MS, SIDA | frontiersin.org |

| Vitamin E Isomers | 0.09 ng/mL | 0.29 ng/mL | GC-MS | rsc.org |

| Vitamin E Isomers | 0.0109 µg/mL | 0.0330 µg/mL | HPLC | researchgate.net |

| Lafutidine | 0.545 µg/mL | 1.654 µg/mL | HPLC | researchgate.net |

| Flibanserin Degradation Product | 500 ng/mL | 1.50 µg/mL | HPLC-DAD-ESI-IT-TOF-MSn | researchgate.net |

Table 4: Example Method Validation Parameters (Linearity & Reproducibility) for Chromanol-like Compounds

| Analyte Class | Linearity (R²) | Linearity Range | Reproducibility (RSD) | Method/Notes | Reference |

| Vitamin E Isomers | > 0.997 | 0.1 - 40 µg/mL | Intra-day: 4.9-8.0% Inter-day: 2.1-4.9% | GC-MS | rsc.org |

| Vitamin E Isomers | > 0.992 | 0.1 - 5 µg/mL | Not specified | HPLC-FLD | ceu.es |

| Folates | Not specified | Not specified | Inter-injection: 1.96-4.46% Intra-day: 2.44-4.60% Inter-day: 3.04-5.06% | LC-MS/MS, SIDA | frontiersin.org |

| Flibanserin Degradation Product | 0.9993 | Not specified | Not specified | HPLC | researchgate.net |

| Oxibendazole Impurity | 0.999 | 0.5 - 3 μg/ml | < 2% | HPLC | researchgate.net |

Other essential validation parameters include specificity (ensuring the method measures only the target analyte), accuracy (closeness of the measured value to the true value), and robustness (the method's ability to remain unaffected by small, deliberate variations in method parameters) researchgate.netnih.goveuropa.eu.

Future Directions in 2 Methyl 4 Chromanol Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of chromanols, particularly chiral variants, has been an area of active research due to the difficulty in obtaining them from natural sources and the limitations of existing synthetic methods acs.org. Future research directions for 2-Methyl-4-chromanol should focus on developing more efficient, selective, and sustainable synthetic pathways.

Current advancements in chromanol synthesis include the development of "green" methods utilizing organocatalysis, which offer environmentally benign and cost-effective routes acs.org. For instance, the use of chiral hypoiodite (B1233010) oxidative organocatalysts has been demonstrated for the enantioselective synthesis of chromanols acs.org. Furthermore, microwave-assisted synthesis and the application of heterogeneous catalysts, such as AlPMo12O40 supported on carbon, have shown promise in reducing reaction times and improving yields and selectivity in the synthesis of related chromanol structures conicet.gov.ar. The exploration of novel catalytic systems, including metal-free approaches and the use of specific catalysts like Trimethylsulphoxonium iodide (TMSOI) for reactions such as intramolecular coupling, also presents avenues for future investigation researchgate.net.

Future research could focus on:

Developing stereoselective synthetic routes to access specific enantiomers of this compound, which may exhibit distinct biological activities.

Investigating eco-friendly catalytic systems, such as those employing reusable heterogeneous catalysts or biocatalysts, to minimize environmental impact and enhance process sustainability.

Exploring continuous flow chemistry techniques for the synthesis of this compound, potentially leading to improved scalability and control over reaction parameters.

Table 1: Synthesis Efficiency of Related Chromanol Compounds

| Compound/Method | Yield/Conversion | Reaction Time | Key Catalyst/Condition | Reference |

| Chiral chromanols (general) | High | Not specified | Chiral hypoiodite oxidative organocatalyst + peroxide | acs.org |

| 2-methylene selanyl-4-chromanols | Satisfactory | Not specified | TMSOI (Trimethylsulphoxonium iodide) | researchgate.net |

| 2,5,7,8-tetramethyl-2-(4-methylpent-3-enyl)-chroman-6-ol | 94-99% conversion | 5-12 hours | AlPMo12O40/Carbon (heterogeneous), microwave radiation | conicet.gov.ar |

| 2-methyl-4-isothiazolin-3-one (related heterocyclic synthesis) | >80% (yield) | 1-2.5 hours | Alkali metal iodide catalyst (e.g., KI) | google.com |

| Chroman-4-ones (general, for SIRT2 inhibitors) | High | 1 hour | Microwave irradiation | acs.org |

Identification of Undiscovered Molecular Targets and Mechanistic Insights

The chromanol core structure is recognized for its significant biological activities, primarily attributed to the hydroxyl group at the 6-position, which is crucial for antioxidant and radical-scavenging properties mdpi.comnih.gov. Compounds featuring this core, such as tocopherols (B72186) and tocotrienols, are involved in modulating cellular signaling pathways related to inflammation, apoptosis, and cell proliferation frontiersin.org. Future research should aim to uncover specific molecular targets and elucidate the detailed mechanisms of action for this compound.

While the general antioxidant and anti-inflammatory potential of the chromanol scaffold is established mdpi.comfrontiersin.org, the precise biological interactions of this compound remain largely unexplored. Studies on related chromanol derivatives have revealed targeted activities, such as the inhibition of specific ion channels tocris.com or the cytochrome bc1 complex in mitochondria acs.org. Furthermore, certain chromanol derivatives have demonstrated potential anticancer effects, with specific compounds showing cytotoxic activity against cancer cell lines researchgate.net.

Future research directions include:

Conducting comprehensive in vitro and in vivo studies to identify the specific cellular and molecular targets of this compound.

Investigating its role in redox signaling pathways, given the known antioxidant properties of the chromanol moiety.

Exploring its potential interactions with enzymes, receptors, and other biomolecules that could mediate its biological effects.